molecular formula C9H12FN3O3S B2713647 N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide (non-preferred name) CAS No. 925592-26-3

N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide (non-preferred name)

Cat. No. B2713647
M. Wt: 261.27
InChI Key: HVKSSHGQYWHXIP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This would involve examining the compound’s molecular structure, including its atomic arrangement and any notable features.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its typical reactions and the conditions under which they occur.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Structural Analysis

Research on N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide includes studies on its synthesis and structural characteristics. One study detailed the structure of the title compound, showing that the geometric parameters are similar to those of related compounds, except for some differences in specific angles and torsional angles. The molecule's structure facilitates interaction with receptor molecules during biological activity due to the positioning of the amide hydrogen and the methanesulfonyl group (Gowda, Foro, & Fuess, 2007).

Applications in Organic Synthesis

Several studies have explored the compound's utility in organic synthesis. For example, its derivatives have been used in the highly regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane, yielding enantiopure fluorobis(phenylsulfonyl)methylated compounds with significant potential in the synthesis of complex organic molecules (Liu et al., 2009). Moreover, its role in nucleophilic fluoroalkylation of esters and sulfinates with di- and monofluoromethyl sulfones has been demonstrated, showcasing its versatility in introducing fluorinated groups into organic frameworks, which is of high interest in pharmaceutical and materials science (Ni, Zhang, & Hu, 2009).

Safety And Hazards

This would involve examining any known hazards associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

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properties

IUPAC Name

N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O3S/c1-17(15,16)13(6-9(14)12-11)8-4-2-7(10)3-5-8/h2-5H,6,11H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKSSHGQYWHXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NN)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-N-(2-hydrazinyl-2-oxoethyl)methanesulfonamide (non-preferred name)

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